EGFR Kinase Inhibition: Pyrido[4,3-d] Isomer Outperforms Pyrido[2,3-d] Analogue by Orders of Magnitude
In a head-to-head comparison of isomeric pyrido[d]pyrimidines as EGFR inhibitors, the [4,3-d] series demonstrated significantly greater potency than the [2,3-d] series. A representative 7-substituted pyrido[4,3-d]pyrimidine (compound 5f) exhibited an IC50 of 0.13 nM against isolated EGFR, whereas the overall [2,3-d] series was characterized as 'least active' [1]. This 7-substituted pyrido[4,3-d]pyrimidine was only 4.5-fold less potent than the extraordinarily active 6-substituted pyrido[3,4-d]pyrimidine (IC50 0.008 nM), underscoring the [4,3-d] scaffold's critical role in achieving high-affinity binding [1].
| Evidence Dimension | EGFR Tyrosine Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.13 nM (for a representative 7-substituted pyrido[4,3-d]pyrimidine, compound 5f) |
| Comparator Or Baseline | Pyrido[3,4-d]pyrimidine: 0.008 nM; Pyrido[2,3-d]pyrimidine: 'least active' series |
| Quantified Difference | The [4,3-d] isomer is 4.5-fold less potent than the best [3,4-d] analogue but dramatically more potent than the [2,3-d] isomer. |
| Conditions | Isolated EGFR enzyme assay, ATP binding site inhibition. |
Why This Matters
This data validates the selection of the pyrido[4,3-d] core over the pyrido[2,3-d] isomer for projects targeting EGFR or related kinases, directly impacting lead optimization and SAR studies.
- [1] Rewcastle, G. W., et al. (1996). Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 39(4), 918-928. View Source
